BenchChemオンラインストアへようこそ!

3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid

Analytical Chemistry Quality Control Procurement Specification

3-(3-Bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid is a brominated tyrosine oxime derivative, classified under phenylpropanoic acids. It serves as a pivotal monomeric building block in the synthesis of marine natural product analogs and is a key precursor for the pharmacologically active pharmacophore found in psammaplin A class of histone deacetylase (HDAC) inhibitors.

Molecular Formula C9H8BrNO4
Molecular Weight 274.07 g/mol
CAS No. 146884-05-1
Cat. No. B1490063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid
CAS146884-05-1
Molecular FormulaC9H8BrNO4
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=NO)C(=O)O)Br)O
InChIInChI=1S/C9H8BrNO4/c10-6-3-5(1-2-8(6)12)4-7(11-15)9(13)14/h1-3,12,15H,4H2,(H,13,14)
InChIKeyOTQJUBTXGZWKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic Acid (CAS 146884-05-1) for Scientific Procurement


3-(3-Bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid is a brominated tyrosine oxime derivative, classified under phenylpropanoic acids. It serves as a pivotal monomeric building block in the synthesis of marine natural product analogs and is a key precursor for the pharmacologically active pharmacophore found in psammaplin A class of histone deacetylase (HDAC) inhibitors . The compound exists in the (E)-configuration relative to the C=N bond of the hydroxyimino group , making it the geometrically defined entity required for synthesizing structurally precise dimeric and hybrid analogs .

Why Generic Substitution Falls Short for 3-(3-Bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic Acid


In-class compounds like 4-hydroxyphenylpyruvic acid oxime (CAS 56401-28-6) or the non-oxime 3-(3-bromo-4-hydroxyphenyl)propanoic acid cannot simply substitute this specific chemical entity. The presence of the 3-bromo substituent on the phenolic ring and the (E)-hydroxyimino group are both critical for the zinc-chelating activity and target engagement of derived psammaplin A monomeric thiols . SAR studies demonstrate that removal of the bromine atom or modification of the oxime geometry leads to a loss of HDAC1 inhibitory activity , underscoring that this compound's structural features are not interchangeable with non-brominated or reduced analogs available from other suppliers .

Quantitative Differentiation Guide for Procuring 3-(3-Bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic Acid


Purity Benchmark: ≥97% Assured vs. Unquantified Alternatives

The target compound is consistently supplied at a purity of ≥97%, as specified by a major analytical vendor . In contrast, the closely related non-brominated analog, 4-hydroxyphenylpyruvic acid oxime (CAS 56401-28-6), is frequently retailed without a declared purity benchmark, or at a lower standard of 95%, based on aggregated supplier catalogs . This 2% minimum purity differential reduces the risk of introducing uncharacterized impurities in synthetic or biological workflows.

Analytical Chemistry Quality Control Procurement Specification

Defined (E)-Oxime Geometry for Stereospecific Pharmacophore Construction

X-ray crystallography confirms the oxime geometry of the ethyl ester precursor is exclusively (E)-configuration , and this target compound is the widely accepted (E)-isomer for psammaplin A analog synthesis [1]. The alternative (Z)-isomer (CAS 1395313-37-7) is commercially available but is documented to be less active in derived HDAC inhibitors, as the (E)-configuration is required for optimal hydrogen bonding with Asp99 and Glu203 in the HDAC1 active site [1].

Medicinal Chemistry Stereochemistry HDAC Inhibitor Design

Enhanced Lipophilicity Drives Superior Cellular Permeability vs. Non-Halogenated Oxime

The calculated LogP of the target 3-bromo compound is 2.4 [1], which is 0.2 log units higher than the non-halogenated 4-hydroxyphenylpyruvic acid oxime (LogP ~2.2) . While this difference is modest, it reflects the impact of the bromine atom on overall hydrophobicity. In the context of psammaplin A SAR, the bromine atom is retained in all highly active analogs, and its removal results in a measurable drop in cellular activity due to altered pharmacokinetics .

Physicochemical Properties Druglikeness Permeability

Proven Application Scenarios for 3-(3-Bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic Acid


Synthesis of Psammaplin A-Derived HDAC3-Selective Inhibitors

The compound is the direct precursor for (E)-3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanamide intermediates, which, upon disulfide coupling, yield psammaplin A dimers with potent and selective HDAC3 inhibition (IC50 in low nanomolar range) . Its (E)-oxime geometry is mandatory for chelating the catalytic zinc ion in HDAC3, a selectivity feature documented in recent patent applications [1].

Fluorescent Probe Generation for Cellular HDAC Imaging

The carboxylic acid functionality permits direct conjugation to fluorophores like 4-coumarinacetyl, generating fluorescent hybrids that retain nanomolar HDAC inhibitory activity . The intact 3-bromo-4-hydroxyphenyl motif is essential for cellular uptake and cytoplasmic localization, as demonstrated by fluorescence microscopy studies .

Structure-Activity Relationship (SAR) Libraries for Epigenetic Drug Discovery

A collection of analogs built on this scaffold has been systematically profiled for effects on cell cycle, apoptosis induction, and global H3 histone acetylation in U937 leukemia cells . This compound's predefined bromine substitution and oxime geometry make it the optimal starting material for reproducible SAR library synthesis, eliminating batch-to-batch variability that confounds genomic assays .

Synthesis of Psammaplin M and Related Marine Natural Product Analogs

As a listed upstream raw material for psammaplin M (CAS 1095208-30-2), this compound enables the construction of the symmetrical dimeric disulfide structure [2]. Its use guarantees the correct (E)-geometry required for the natural product's bioactivity, which is lost if the (Z)-isomer is substituted [2].

Quote Request

Request a Quote for 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.